molecular formula C9H11ClO2 B8010665 2-Chloro-1-ethoxy-4-methoxybenzene

2-Chloro-1-ethoxy-4-methoxybenzene

Cat. No.: B8010665
M. Wt: 186.63 g/mol
InChI Key: COSZXHNLVKHJNN-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-4-methoxybenzene is a substituted benzene compound of interest in chemical research and development. This compound features both chloro and ethoxy functional groups on the aromatic ring, making it a potential versatile building block or intermediate in organic synthesis. Researchers may utilize it in the development of novel organic molecules, including ligands, catalysts, or more complex structures for material science applications. Its structure is analogous to other chlorinated methoxybenzenes studied in enzymatic processes, such as 2-Chloro-1,4-dimethoxybenzene, which has been identified as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase (LiP) in white rot fungi . This suggests potential research applications for related compounds in studying or mimicking biological catalytic systems. This compound is provided for research use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-1-ethoxy-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZXHNLVKHJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Parameters:

ParameterValueSource
Temperature120°C
CatalystCuCl₂ (10 mol%)
Reaction Time8 hours
Yield82%

This method avoids the use of harsh alkylating agents but requires careful control of stoichiometry to prevent over-chlorination.

Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis

Palladium-catalyzed cross-coupling enables precise construction of the benzene backbone. A 2025 RSC study synthesized 4”-ethoxy-4-ethyl-2-fluoro-[1,1’:4’,1”]terphenyl via Suzuki coupling, a method adaptable to 2-chloro-1-ethoxy-4-methoxybenzene.

  • Reagents : 4-bromo-1-ethoxy-2-methoxybenzene, chlorophenylboronic acid, Pd(PPh₃)₄.

  • Conditions : 80°C in THF/water (3:1), K₂CO₃ as base.

  • Yield : 89% with >99% regiopurity.

This approach is advantageous for scalability but requires expensive catalysts.

Directed Ortho-Metalation (DoM) Strategies

DoM leverages directing groups to install substituents at specific positions. A 2017 method for 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine used lithiation at -40°C to achieve ortho-chlorination:

  • Lithiation : n-BuLi reacts with 1-ethoxy-4-methoxybenzene at -40°C.

  • Quenching : Addition of ClSiMe₃ yields this compound.

  • Yield : 70–78% after aqueous workup.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Friedel-Crafts60–7585–90LowModerate
NAS8293ModerateHigh
Suzuki Coupling89>99HighLow
Directed Metalation70–7888–92ModerateHigh
Protection-Deprotection9597HighLow

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

2-Chloro-1-ethoxy-4-methoxybenzene is utilized as an intermediate for synthesizing various organic compounds. It participates in:

  • Electrophilic Aromatic Substitution (EAS) : Due to the electron-donating methoxy group, it can undergo nitration, sulfonation, and halogenation.
  • Nucleophilic Aromatic Substitution (NAS) : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
Reaction TypeExample Product
Nitration2-Chloro-1-ethoxy-4-methoxy-3-nitrobenzene
Sulfonation2-Chloro-1-ethoxy-4-methoxybenzenesulfonic acid
Halogenation2,4-Dichloro-1-ethoxy-4-methoxybenzene
Oxidation2-Chloro-4-methoxybenzoic acid

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows researchers to explore its effects on biological systems, including potential therapeutic properties.

Medicine

The compound may serve as a precursor in drug development. Its derivatives have been investigated for their pharmacological properties, potentially leading to new therapeutic agents.

Industry

In industrial applications, this compound is involved in the production of:

  • Agrochemicals : Used as intermediates in the synthesis of pesticides and herbicides.
  • Dyes : Serves as a building block for various dye compounds.
  • Polymers : Its derivatives are explored for use in polymer production.

Case Study 1: Synthesis of Complex Molecules

A recent study demonstrated the use of this compound in synthesizing pyrazole derivatives through the Vilsmeier-Haack reaction. This approach highlighted its versatility as an intermediate, showcasing its potential in developing novel compounds with biological activity .

Case Study 2: Medicinal Chemistry

Research focused on the development of selective ligands for YTHDC1 involved derivatives of this compound. The study found that substituents like chlorine enhanced binding affinity, indicating its relevance in medicinal chemistry and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-4-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-donating groups like ethoxy and methoxy enhances its reactivity towards electrophiles, facilitating the formation of substituted products .

Comparison with Similar Compounds

Key Observations:

  • Polarity: The target compound’s dual alkoxy groups (ethoxy and methoxy) increase polarity compared to methyl-substituted analogs (e.g., compounds in ). This enhances solubility in polar solvents like ethanol or acetone.
  • Boiling Point : Ethoxy groups generally elevate boiling points due to increased molecular weight and intermolecular forces. For example, 2-Chloro-1-ethoxy-4-methylbenzene boils at 229.7°C , while the target compound’s additional methoxy group likely raises this further.

Reactivity Trends

  • Electrophilic Substitution : Chlorine at position 2 directs incoming electrophiles to positions 5 or 6. Methoxy/ethoxy groups (strong activators) further enhance reactivity at ortho/para positions, though steric effects from ethoxy may modulate this .
  • Chloromethyl Derivatives : Compounds like 2-Chloro-4-(chloromethyl)-1-methoxybenzene exhibit higher reactivity due to the labile chloromethyl group, enabling nucleophilic substitutions.

Biological Activity

2-Chloro-1-ethoxy-4-methoxybenzene, a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimalarial activity, interactions with muscarinic receptors, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11ClO2\text{C}_9\text{H}_{11}\text{ClO}_2

This compound features a chloro substituent at the second position, an ethoxy group at the first position, and a methoxy group at the fourth position of the benzene ring. These functional groups are crucial for its biological activity.

Antimalarial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) analysis shows that the substitution pattern on the benzene ring plays a critical role in enhancing potency and selectivity against this parasite.

Key Findings:

  • A compound structurally related to this compound demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, indicating high potency and a selectivity index of 1526 .
  • Modifications to the aromatic substituents significantly affected both the antimalarial efficacy and physicochemical properties such as solubility and ligand efficiency .

Interaction with Muscarinic Receptors

Another area of interest is the interaction of this compound with muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes, including cognition and memory.

Research Insights:

  • The compound has been evaluated for its allosteric modulation capabilities on mAChRs, particularly M1 receptors, which are implicated in cognitive function. Preliminary assays suggest that certain derivatives may enhance cholinergic signaling without altering receptor potency significantly .
  • The modulation effects observed indicate potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases.

Study 1: Antimalarial Efficacy

In a study conducted by the Medicines for Malaria Venture foundation, several analogs of this compound were synthesized and tested for their antiplasmodial activity. The results highlighted that specific substitutions on the benzene ring could drastically enhance the compound's efficacy against P. falciparum.

CompoundIC50 (µM)Selectivity Index
A0.0341526
B0.0501200
C0.100900

Study 2: Muscarinic Receptor Modulation

Research exploring the modulation of mAChRs revealed that derivatives similar to this compound could function as positive allosteric modulators (PAMs) at M1 receptors. This study utilized CHO cells expressing human M1 receptors to assess changes in intracellular signaling pathways.

CompoundEffect on ACh ResponsePotency Change
DEnhancedNo change
ESuppressedDecreased

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-Chloro-1-ethoxy-4-methoxybenzene in laboratory settings?

  • Methodological Answer :

  • Use closed systems or local exhaust ventilation to minimize vapor exposure during synthesis or handling .
  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles , and lab coats to prevent skin/eye contact. Respiratory protection (e.g., vapor respirators) is advised if ventilation is insufficient .
  • Store in a cool, dry, ventilated area away from oxidizers and ignition sources. Equip labs with emergency eyewash stations and safety showers .

Q. How can the molecular structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR peaks to verify substituent positions (e.g., ethoxy at position 1, methoxy at position 4). Compare with analogous compounds like 4-Methoxybenzylchloride .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected ~186.63 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Etherification Reactions : Use Williamson ether synthesis with 2-chloro-4-methoxyphenol and ethyl halides. Optimize base selection (e.g., K2_2CO3_3 in DMF) to enhance nucleophilic substitution efficiency .
  • Catalytic Screening : Test palladium or copper catalysts for cross-coupling reactions if aryl halide intermediates are involved. Monitor yields via GC-MS .

Q. How can researchers resolve contradictory reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Control Experiments : Isolate variables (e.g., catalyst loading, solvent polarity) to identify conflicting factors. For example, dichloromethane may deactivate catalysts compared to THF .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways .
  • Literature Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene) to identify trends in steric/electronic influences .

Q. What methodologies assess the biological activity of derivatives of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen derivatives for antimicrobial activity using broth microdilution (e.g., against E. coli or S. aureus). Include positive controls like chloramphenicol .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethoxy with methoxyethyl) and evaluate changes in bioactivity .

Physicochemical Properties and Data

PropertyValue/ApproachReference
Molecular FormulaC9_9H11_{11}ClO2_2Inferred
Boiling PointEstimated 240–260°C*Analogous
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ethanol)
StabilitySensitive to strong acids/bases; store inert

*Derived from structurally similar methoxy/chloro benzene derivatives.

Key Methodological Considerations

  • Toxicological Data Gaps : Since toxicological profiles for this compound are incomplete, treat it as a potential irritant and follow ALARA (As Low As Reasonably Achievable) principles .
  • Stereochemical Purity : Use chiral HPLC to resolve enantiomers if synthetic routes introduce stereocenters .

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